REACTION_CXSMILES
|
[C:1]([NH:4][NH:5][C:6]1[CH2:12][N:11]=[C:10]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:9]2[CH:19]=[C:20]([Cl:23])[CH:21]=[CH:22][C:8]=2[N:7]=1)(=O)[CH3:2]>N1C=CC=CC=1>[Cl:23][C:20]1[CH:21]=[CH:22][C:8]2[N:7]3[C:1]([CH3:2])=[N:4][N:5]=[C:6]3[CH2:12][N:11]=[C:10]([C:13]3[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=3)[C:9]=2[CH:19]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NNC1=NC2=C(C(=NC1)C1=CC=CC=C1)C=C(C=C2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed
|
Type
|
DISSOLUTION
|
Details
|
whereby the crystals are gradually dissolved
|
Type
|
CUSTOM
|
Details
|
After 2 hours the solvent is evaporated under reduced pressure
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from a mixture of acetone and n-hexane
|
Name
|
8-chloro-1-methyl-6-phenyl-4H-s-triazolo [4,3-a] [1,4] benzodiazepine
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(=NCC=3N2C(=NN3)C)C3=CC=CC=C3)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |